3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound with the molecular formula and a molecular weight of 327.4 g/mol. It is classified under quinazolinone derivatives, which are known for their diverse biological activities, including potential therapeutic applications in various diseases. The compound's unique structure incorporates a quinazolinone core linked to a piperidine moiety, which is further substituted with a tetrahydrofuran carbonyl group.
The synthesis of 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one can be approached through various methods, including conventional heating and microwave-assisted techniques. A notable method involves the reaction of 2-amino-N-(2-substituted-ethyl)benzamide with different aldehydes in the presence of potassium carbonate as a catalyst, using methanol as a solvent. This method has been reported to yield high purity and yield of the desired product under eco-friendly conditions .
The molecular structure of 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one features a quinazolinone ring system fused with a piperidine ring that carries a tetrahydrofuran carbonyl substituent. This arrangement contributes to its potential biological activity.
The compound can undergo various chemical reactions typical for quinazolinone derivatives, including:
The reactions are often facilitated by catalysts or specific conditions (e.g., temperature, solvent choice) that enhance yield and selectivity for the desired products .
The mechanism of action for compounds like 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves interaction with biological targets such as enzymes or receptors. Quinazolinones have been studied for their role in inhibiting specific pathways related to cancer cell proliferation and other disease mechanisms.
While specific physical properties such as density and boiling point are not available, the compound is expected to exhibit properties typical of organic compounds with similar structures.
The compound has potential applications in medicinal chemistry due to its structural similarity to known pharmacophores that exhibit anti-cancer and anti-inflammatory activities. Research into quinazolinone derivatives has shown promise in developing new therapeutic agents targeting various diseases, including cancer and infectious diseases .
Quinazolin-4(3H)-one represents a privileged scaffold in medicinal chemistry, first synthesized in 1869 via the reaction of cyanogens with 2-aminobenzoic acid [5] [8]. This bicyclic framework consists of a benzene ring fused to a pyrimidinone ring, providing versatile sites for structural modification at positions 2, 3, and N3. Historically, derivatives of this core have yielded numerous clinically validated drugs: α1-adrenergic antagonists like prazosin and doxazosin for hypertension emerged in the late 20th century, while epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (gefitinib, erlotinib, afatinib) revolutionized targeted cancer therapy in the 2000s [5]. Beyond these approved drugs, recent research (2017–2023) has expanded their therapeutic relevance to antimicrobial, anti-inflammatory, and central nervous system applications. For example, 2,3-disubstituted quinazolinones exhibit potent biofilm inhibition in Pseudomonas aeruginosa by disrupting quorum-sensing pathways, while Schiff base hybrids demonstrate broad-spectrum antifungal activity [3] [5]. The structural evolution of these compounds reflects a trajectory from simple hypnotics (e.g., methaqualone) to sophisticated multi-targeted agents, underpinned by advances in synthetic methodology and computational design [8].
Table 1: Clinically Approved Quinazolinone-Based Drugs
Drug Name | Therapeutic Area | Molecular Target | Year Approved |
---|---|---|---|
Prazosin | Hypertension | α1-Adrenergic receptor | 1976 |
Doxazosin | BPH/Hypertension | α1-Adrenergic receptor | 1990 |
Gefitinib | Non-small cell lung cancer | EGFR tyrosine kinase | 2003 |
Erlotinib | Pancreatic/lung cancer | EGFR tyrosine kinase | 2004 |
Afatinib | Non-small cell lung cancer | EGFR/HER2 tyrosine kinases | 2013 |
The strategic integration of quinazolinone with piperidine and tetrahydrofuran (THF) moieties addresses critical pharmacological limitations of conventional heterocyclic compounds. Mechanistically, the quinazolinone core provides a planar aromatic surface for intercalation with DNA or enzymatic pockets (e.g., PARP1, BRD4), while the piperidine spacer introduces three-dimensionality and basic nitrogen atoms that enable salt formation, solubility modulation, and additional hydrogen bonding [1] [4]. The THF moiety, particularly when appended as a tetrahydrofuran-3-carbonyl group, enhances membrane permeability due to its moderate lipophilicity (LogP ~0.5–1.5) and introduces stereochemical complexity that improves target selectivity [4] [7]. This hybrid architecture enables dual-target engagement: recent studies demonstrate compounds like ADTL-BPI1901 (a quinazolinone-piperidine conjugate) co-inhibit PARP1 and BRD4, synergistically suppressing tumor growth in BRCA-deficient breast cancer models [1]. Similarly, 3-piperidinyl quinazolinones linked to alicyclic amines disrupt Pseudomonas aeruginosa biofilm formation via PqsR inhibition at sub-MIC concentrations (IC50 3.55–6.86 µM), impairing virulence without bactericidal pressure that drives resistance [3]. Molecular docking reveals that the THF carbonyl oxygen forms critical hydrogen bonds with Asp101 in the PqsR binding site, while the piperidine nitrogen protonates to engage Glu178, stabilizing the inactive conformation [3] [7].
Table 2: Bioactivity Profiles of Hybrid Quinazolinone Derivatives
Compound Class | Biological Activity | Key Targets | Potency (IC50/Ki) |
---|---|---|---|
Quinazolinone-piperidine (e.g., ADTL-BPI1901) | Anticancer (TNBC) | PARP1/BRD4 | PARP1: 82 nM; BRD4: 76 nM [1] |
Quinazolinone-morpholine (e.g., 20) | Anti-biofilm (P. aeruginosa) | PqsR transcriptional regulator | 6.86 µM [3] |
Quinazolinone-THF derivatives | Nociceptin receptor modulation | NOP receptor | <100 nM [4] |
Despite promising preclinical results, significant challenges impede the translation of hybrid quinazolinones like 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one. Key gaps include:
Synthetic Complexity: Current routes to 3-piperidinyl quinazolinones require multi-step sequences involving hazardous solvents. For instance, cyclization of anthranilic acid derivatives to quinazolinone intermediates often employs THF or n-butanol under reflux, while nucleophilic substitution at piperidine necessitates toxic polar aprotic solvents [3] [7]. Although eco-friendly alternatives like 2-MeTHF improve sustainability, stereoselective incorporation of tetrahydrofuran-3-carbonyl groups remains low-yielding (typically <50% for asymmetric centers) [7].
Pharmacokinetic Optimization: Most reported hybrids exhibit suboptimal ADME profiles. The basic piperidine nitrogen increases polar surface area (>75 Ų), limiting blood-brain barrier penetration for CNS targets, while the THF ring introduces metabolic vulnerabilities to CYP3A4-mediated oxidation [4]. Fragment-based optimization of ADTL-BPI1901 improved microsomal stability (t1/2 > 60 min), yet oral bioavailability in rodent models remained <30% due to P-glycoprotein efflux [1].
Target Ambiguity: Although designed for dual PARP/BRD4 inhibition, proteomic profiling reveals off-target kinase interactions (e.g., JAK2, CDK6) that complicate mechanistic interpretation [1]. Similarly, quorum-sensing inhibitors like compound 19 suppress pyocyanin production in P. aeruginosa but may concurrently disrupt host microbiota homeostasis [3].
Table 3: Research Gaps and Proposed Mitigation Strategies
Research Gap | Current Limitation | Emerging Solutions |
---|---|---|
Synthetic accessibility | Low yields in stereoselective THF coupling (≤45%) | Biocatalytic desymmetrization using lipases [5] |
Metabolic stability | CYP3A4-mediated oxidation of THF moiety | Fluorination at C5 of THF to block oxidation [4] |
Polypharmacology risk | Off-target kinase inhibition (JAK2, CDK6) | Structure-guided mutagenesis of hinge-binding region [1] |
Bacterial resistance evolution | Potential adaptive mutations in PqsR | Hybridization with efflux pump inhibitors [3] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3